Alpha-Sulfophenylacetic acid is an organic compound with the chemical formula C₈H₈O₅S. It is characterized by a sulfonic acid group attached to a phenylacetic acid structure, making it a significant compound in medicinal chemistry and biochemical research. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals, particularly in the development of inhibitors for protein tyrosine phosphatases, which are critical in cellular signaling pathways .
Additionally, it can undergo esterification reactions and can be utilized as a reagent in various organic syntheses due to its reactive functional groups .
Alpha-Sulfophenylacetic acid has demonstrated biological activity, particularly as an inhibitor of low molecular weight protein tyrosine phosphatases. These enzymes play crucial roles in regulating cellular processes such as growth and differentiation. Studies have shown that derivatives of alpha-sulfophenylacetic acid exhibit significant inhibitory effects on these enzymes, with some compounds showing IC₅₀ values lower than 2 mM, indicating high potency compared to other known inhibitors . This suggests potential therapeutic applications in diseases where protein tyrosine phosphatases are implicated.
Several methods have been developed for the synthesis of alpha-sulfophenylacetic acid:
These methods highlight the versatility of alpha-sulfophenylacetic acid as a building block in organic synthesis.
Alpha-Sulfophenylacetic acid finds applications across various fields:
Research has focused on the interactions of alpha-sulfophenylacetic acid with various biological targets, particularly low molecular weight protein tyrosine phosphatases. The structural features of this compound allow it to form multiple hydrogen bonds and hydrophobic interactions within the active sites of these enzymes, enhancing its inhibitory potency . Studies have also explored how modifications to its structure affect binding affinity and selectivity towards different protein targets.
Several compounds share structural similarities with alpha-sulfophenylacetic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Phenylacetic Acid | Contains a phenyl group attached to acetic acid | Lacks the sulfonic group; less polar than alpha-sulfophenylacetic acid |
| Sulfobenzoic Acid | Aromatic sulfonic acid derivative | Contains a benzene ring but lacks the acetic side chain |
| Sulfophenylacetamide | Similar backbone with an amide instead of carboxylic | Exhibits different biological activities due to amide functionality |
Alpha-sulfophenylacetic acid is unique due to its specific combination of sulfonic and carboxylic functionalities which enhance its solubility and reactivity compared to similar compounds. Its ability to inhibit specific enzymes makes it particularly valuable in medicinal chemistry .
Alpha-sulfophenylacetic acid is an organic compound with the molecular formula C₈H₈O₅S and a molecular weight of 216.21 grams per mole [2] [3] [4]. The compound is systematically named as 2-phenyl-2-sulfoacetic acid according to International Union of Pure and Applied Chemistry nomenclature [2] [4]. The structural representation can be expressed through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System notation C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O and the International Chemical Identifier InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13) [2] [4].
The compound consists of a phenyl ring directly attached to a carbon atom that bears both a carboxylic acid group and a sulfonic acid group at the alpha position [3]. This structural arrangement places the sulfonic acid functionality adjacent to the carboxyl carbon, creating a diprotic acid system with two distinct acidic protons [2] [18]. The molecular structure can be visualized as phenylacetic acid with a sulfonic acid substituent replacing one of the alpha hydrogen atoms [3] [18].
The molecular geometry of alpha-sulfophenylacetic acid exhibits characteristic bond angles consistent with its hybrid structure containing both aromatic and aliphatic components [22] [25]. The benzene ring maintains its planar hexagonal structure with carbon-carbon bond lengths of approximately 1.4 Angstroms, which is intermediate between single and double bond lengths due to electron delocalization [25]. The aromatic carbon atoms exhibit bond angles of 120 degrees, maintaining the trigonal planar geometry typical of aromatic systems [22] [25].
The sulfonic acid group adopts a tetrahedral geometry around the sulfur atom, with bond angles of approximately 109.5 degrees between the sulfur-oxygen bonds [17] [22]. This tetrahedral arrangement is consistent with the sulfur atom's sp³ hybridization when bonded to four oxygen atoms, including the three oxygen atoms of the sulfonic acid group and the carbon atom of the alpha position [17]. The carboxylic acid group maintains its characteristic planar structure with the carbon-oxygen double bond exhibiting typical carbonyl character [16] [22].
Alpha-sulfophenylacetic acid possesses one defined stereocenter at the alpha carbon atom, which is bonded to four different substituents: the phenyl ring, the carboxylic acid group, the sulfonic acid group, and a hydrogen atom [2] [19]. This chiral center gives rise to two enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules [19]. The compound can exist as individual enantiomers or as a racemic mixture containing equal proportions of both stereoisomers [8] [19].
The specific rotation values for the enantiomers range from -18.5 degrees to -23.9 degrees, indicating significant optical activity [5] [6]. Commercial preparations often contain the compound as a racemic mixture, though individual enantiomers can be obtained through stereoselective synthesis or chiral resolution techniques [8] [19]. The stereochemical configuration significantly influences the compound's biological activity and interaction with chiral environments [14] [19].
Alpha-sulfophenylacetic acid typically appears as a white or yellowish crystalline powder under standard conditions [5] [6] [10]. The compound maintains its solid state at room temperature, exhibiting characteristic crystalline properties that contribute to its stability and handling characteristics [6] [7]. The slight yellowish coloration occasionally observed may result from trace impurities or partial oxidation during storage [5] [10].
The compound demonstrates good stability in its solid form when stored under appropriate conditions, maintaining its crystalline structure and chemical integrity [7] [18]. The physical appearance remains consistent across different commercial sources, with high-purity grades typically displaying a more pronounced white coloration [6] [10].
Alpha-sulfophenylacetic acid exhibits high solubility in aqueous solutions, particularly in buffered systems at physiological pH values [2] [14]. This enhanced water solubility results from the presence of both carboxylic acid and sulfonic acid functional groups, which can form hydrogen bonds with water molecules and exist as ionic species under appropriate pH conditions [14] [18]. The compound demonstrates solubility values exceeding 0.5 milligrams per milliliter in aqueous buffer systems at pH 6 [14].
The solubility characteristics vary significantly with pH due to the ionization behavior of both acidic groups [14] [18]. At neutral to basic pH values, both the carboxylic acid and sulfonic acid groups exist in their deprotonated forms, maximizing electrostatic interactions with polar solvents [14]. The compound also shows moderate solubility in polar organic solvents, though specific solubility data in non-aqueous systems remains limited [11] [13].
The melting point of alpha-sulfophenylacetic acid has been reported with some variation across different sources, with values ranging from 201-202 degrees Celsius to 225 degrees Celsius [6] [18]. This variation may reflect differences in sample purity, measurement conditions, or the presence of different crystalline forms [6] [10]. The higher melting point compared to simple phenylacetic acid derivatives reflects the additional intermolecular interactions provided by the sulfonic acid group [18].
Boiling point data for alpha-sulfophenylacetic acid is not readily available in the literature, likely due to thermal decomposition occurring before the boiling point is reached [9]. The compound's thermal stability limitations prevent accurate boiling point determination under standard atmospheric conditions [9]. Decomposition typically occurs at temperatures well below the theoretical boiling point due to the lability of the sulfonic acid group under high-temperature conditions [16].
The predicted density of alpha-sulfophenylacetic acid is 1.587 ± 0.06 grams per cubic centimeter, calculated using molecular modeling approaches [10] [18]. This density value reflects the compound's compact molecular structure and the presence of heavy atoms including sulfur [10]. The refractive index has been determined as 1.622, indicating moderate optical density consistent with the aromatic character and polar functional groups [10] [18].
Crystalline structure analysis reveals that alpha-sulfophenylacetic acid forms stable crystal lattices stabilized by intermolecular hydrogen bonding between the acidic groups and neighboring molecules [14] [27]. The crystal packing involves extensive hydrogen bonding networks that contribute to the compound's solid-state stability and melting point characteristics [14]. X-ray crystallographic studies of related compounds suggest that the sulfonic acid groups participate in multiple hydrogen bonding interactions within the crystal structure [14] [24].
Alpha-sulfophenylacetic acid functions as a diprotic acid system with two distinct ionizable protons corresponding to the carboxylic acid and sulfonic acid functional groups [2] [18]. The predicted pKa value for the compound is -0.12 ± 0.50, indicating extremely strong acidic character [18]. This remarkably low pKa value reflects the combined electron-withdrawing effects of both the phenyl ring and the sulfonic acid substituent on the carboxylic acid group [12] [18].
The sulfonic acid group typically exhibits a pKa value close to -2, making it essentially completely ionized under most experimental conditions [12] [14]. The carboxylic acid group, while significantly more acidic than simple aliphatic carboxylic acids due to the alpha-sulfonic acid substituent, maintains a pKa value that allows for pH-dependent ionization behavior [12] [18]. This dual acidic character contributes to the compound's high water solubility and strong interaction with basic species [14].
| Functional Group | Approximate pKa | Ionization Behavior |
|---|---|---|
| Sulfonic acid (-SO₃H) | ~-2 | Completely ionized at physiological pH |
| Carboxylic acid (-COOH) | ~0 | Predominantly ionized above pH 2 |
| Overall compound | -0.12 ± 0.50 | Strong acid character |
The sulfonic acid group in alpha-sulfophenylacetic acid exhibits characteristic reactivity patterns typical of aromatic sulfonic acids, including high stability under most reaction conditions and strong electron-withdrawing properties [14] [21]. The sulfonic acid functionality remains largely unreactive toward nucleophilic substitution reactions due to the strength of the sulfur-oxygen bonds and the stability of the sulfonate anion [14] [21]. However, the group can participate in hydrogen bonding interactions and electrostatic associations with cationic species [14].
Under extreme conditions, the sulfonic acid group can undergo desulfonation reactions, particularly when heated with concentrated acids or steam [21]. This reversibility, while requiring harsh conditions, provides potential synthetic utility for temporary protection strategies in organic synthesis [21]. The sulfonic acid group also demonstrates the ability to form sulfonamide derivatives through reaction with amines under appropriate conditions, though such transformations typically require activation strategies [14] [15].
The electron-withdrawing nature of the sulfonic acid group significantly influences the reactivity of other functional groups within the molecule, particularly enhancing the acidity of the adjacent carboxylic acid group [14] [18]. This electronic effect extends through the alpha carbon to influence the overall chemical behavior of the compound [14] [16].
The carboxylic acid group in alpha-sulfophenylacetic acid demonstrates enhanced reactivity compared to simple carboxylic acids due to the activating effect of the alpha-sulfonic acid substituent [16] [18]. Standard carboxylic acid reactions, including esterification, amidation, and reduction, proceed readily under appropriate conditions [16]. The electron-withdrawing effect of the sulfonic acid group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack [16].
Esterification reactions can be performed using standard methods, including acid-catalyzed reactions with alcohols or conversion to acid chlorides followed by reaction with alcohols [16]. The compound can undergo alpha-halogenation reactions at the alpha position, though the presence of the sulfonic acid group may influence regioselectivity and reaction rates [16]. Decarboxylation reactions are possible under forcing conditions, though the stability of the resulting carbocation intermediate is reduced by the electron-withdrawing sulfonic acid group [16].
The carboxylic acid group can also participate in condensation reactions and coupling reactions typical of carboxylic acid derivatives [16]. The dual acidic nature of the compound allows for selective derivatization strategies targeting either the carboxylic acid or sulfonic acid functionality [14] [16].
Alpha-sulfophenylacetic acid demonstrates good chemical stability under ambient storage conditions when kept in sealed containers at room temperature [7] [18]. The compound maintains its integrity in dry environments and shows resistance to hydrolysis under neutral pH conditions [7] [14]. Storage recommendations include protection from moisture and maintenance of temperatures below 25 degrees Celsius to ensure long-term stability [7] [8].
The compound exhibits varying stability profiles under different pH conditions [14] [18]. At strongly acidic pH values, both functional groups remain protonated, and the compound shows good stability [14]. Under basic conditions, while both acid groups are deprotonated, the compound generally remains stable, though prolonged exposure to strong bases at elevated temperatures may lead to decomposition [14]. The sulfonic acid group provides significantly greater stability compared to other acid-labile protecting groups [21].
Thermal stability studies indicate that decomposition begins at temperatures significantly below the melting point, with the sulfonic acid group being particularly susceptible to elimination reactions under high-temperature conditions [9] [18]. Oxidative stability is generally good under normal atmospheric conditions, though the compound should be protected from strong oxidizing agents that might affect the aromatic ring or alpha carbon [18]. The compound demonstrates excellent stability in aqueous solutions across a wide pH range, making it suitable for various analytical and synthetic applications [14] [18].
| Storage Condition | Stability Assessment | Recommended Duration |
|---|---|---|
| Room temperature, dry | Excellent | >2 years |
| Refrigerated storage | Excellent | >5 years |
| Aqueous solution (pH 6-8) | Good | Several months |
| Elevated temperature (>50°C) | Poor | Limited exposure only |